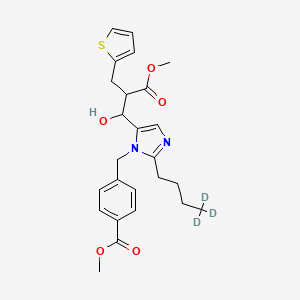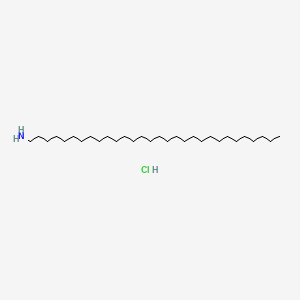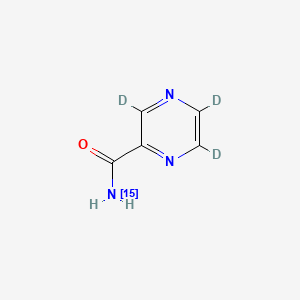
2-Aminobenzene-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzene-1,3-dicarbaldehyde is an organic compound that belongs to the class of aromatic amines . It consists of an amine group attached to a benzene ring . The name ‘carbaldehyde’ is used when the -CHO group is attached to a carbon atom of a ring or ring system .
Synthesis Analysis
The synthesis of 2-aminobenzene-1,3-dicarbonitrile, a related compound, is generally achieved by refluxing chalcone 1, malononitrile and a secondary amine (morpholine/ l6 piperidine/pyrrolidine) in ethanol for 8-10 hours .
Molecular Structure Analysis
The molecular structure of 2-Aminobenzene-1,3-dicarbaldehyde can be understood by considering its aromatic amine nature. It consists of an amine group attached to a benzene ring . The positions of substituents on the benzene ring follow the ortho- (o-), meta- (m-), or para (p-) nomenclature .
Chemical Reactions Analysis
Phenylamine, also known as aniline or aminobenzene, undergoes various reactions where it behaves as a primary amine . It reacts with acids like hydrochloric acid, and with ethers . It also undergoes nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Physical properties of substances include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Recent research has explored the use of 2-aminobenzene-1,3-dicarbonitriles as a green corrosion inhibitor . Another study has investigated a non-obvious reaction pathway in the formation of 2-aminobenzene-1,3-dicarbonitriles from α,β-unsaturated ketones or aldehydes . These studies suggest potential future directions for the use and study of 2-Aminobenzene-1,3-dicarbaldehyde and related compounds.
Propriétés
IUPAC Name |
2-aminobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAASLCBATLVPIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzene-1,3-dicarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)






